1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-bis(trifluoromethyl)benzene and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common solvent used is dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like potassium carbonate (K2CO3) are often employed to neutralize any acidic by-products.
Procedure: The starting materials are mixed in the solvent, and the catalyst and reagents are added. The mixture is then heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Analyse Chemischer Reaktionen
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve the use of bases like potassium carbonate and solvents like dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties, such as fluorinated polymers
Wirkmechanismus
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes.
Pathways Involved: The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds like 1,3-bis(trifluoromethyl)benzene and 1,4-bis(trifluoromethyl)benzene share structural similarities but differ in their reactivity and applications
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound makes it particularly versatile in synthetic applications, offering unique reactivity patterns compared to its analogs
Eigenschaften
Molekularformel |
C11H7BrF6O |
---|---|
Molekulargewicht |
349.07 g/mol |
IUPAC-Name |
1-[2,4-bis(trifluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c12-5-8(19)3-6-1-2-7(10(13,14)15)4-9(6)11(16,17)18/h1-2,4H,3,5H2 |
InChI-Schlüssel |
NUFBGCYQCCCDCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.